2,7-Dimethoxy-9H-thioxanthen-9-one
Overview
Description
2,7-Dimethoxy-9H-thioxanthen-9-one is an organic compound with the molecular formula C15H12O3S. It is a light yellow to yellow powder or crystal that is sensitive to light . This compound is known for its applications in various fields, including organic synthesis and photochemistry.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as azaxanthones, have shown potential as antitumor agents, particularly in tumor cells expressing one or more proteins of the s100 family .
Mode of Action
2,7-Dimethoxy-9H-thioxanthen-9-one acts as a catalyst in photoexcited ketone catalysis . The compound is used in combination with a bench-stable imidating reagent, leading to C-N bond formation with high efficiency and a broad substrate scope . The thioxanthone catalyst acts as an excited-state reductant, thus establishing an oxidative quenching cycle for radical aromatic substitution .
Biochemical Pathways
The compound’s role as a catalyst in photoexcited ketone catalysis suggests it may influence pathways involving radical aromatic substitution .
Result of Action
Its role as a catalyst in photoexcited ketone catalysis suggests it may facilitate the formation of c-n bonds in a broad range of substrates .
Action Environment
It’s known that the compound is light-sensitive , suggesting that exposure to light could influence its activity.
Preparation Methods
2,7-Dimethoxy-9H-thioxanthen-9-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzenethiol with 2-bromo-5-methoxybenzoic acid . The reaction conditions typically include the use of a base and a solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,7-Dimethoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioxanthene derivatives .
Scientific Research Applications
2,7-Dimethoxy-9H-thioxanthen-9-one has several scientific research applications. In chemistry, it is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species . In biology and medicine, it may be explored for its potential pharmacological activities, although specific applications in these fields are still under investigation. In industry, it is used in the production of various organic compounds and materials .
Comparison with Similar Compounds
2,7-Dimethoxy-9H-thioxanthen-9-one can be compared with other similar compounds such as 2,8-dimethoxy-10H-dibenzo[b,e]thiopyran-10-one and 2,7-dibromo-9H-thioxanthen-9-one . These compounds share similar structural features but differ in their substituents and reactivity. The unique combination of methoxy groups and the thioxanthone core in this compound gives it distinct photochemical properties, making it particularly useful in applications requiring light absorption and reactivity.
Properties
IUPAC Name |
2,7-dimethoxythioxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-17-9-3-5-13-11(7-9)15(16)12-8-10(18-2)4-6-14(12)19-13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCBHRQQQSBAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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